molecular formula C14H32O3Si B1682538 Triethoxyoctylsilane CAS No. 2943-75-1

Triethoxyoctylsilane

Cat. No.: B1682538
CAS No.: 2943-75-1
M. Wt: 276.49 g/mol
InChI Key: MSRJTTSHWYDFIU-UHFFFAOYSA-N
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Description

Triethoxycaprylylsilane is a clear-to-yellow liquid that functions primarily as a binder, skin conditioning agent, and surface modifier in cosmeticsThis compound is widely used to coat pigments in cosmetics and personal care products, enhancing their spreadability and stability on the skin .

Mechanism of Action

Target of Action

Triethoxyoctylsilane, also known as n-Octyltriethoxysilane or Triethoxy(octyl)silane, is an organosilane compound . It belongs to the class of organic compounds known as trialkoxysilanes . The primary targets of this compound are surfaces where it is applied, such as cellulosic materials and aluminium alloys . It acts on these surfaces to modify their properties.

Mode of Action

This compound interacts with its targets through a process known as self-assembled monolayer formation . This involves the compound arranging itself into a monolayer on the surface of the target, thereby modifying the surface properties. The compound provides a hydrophobic coating with low surface energy . The water contact angle of surfaces treated with this compound is in the range of 150-170° , indicating a high degree of hydrophobicity.

Biochemical Pathways

The compound’s hydrolytic condensation is known to be influenced by spatial hindrances created by bulky nonpolar octyl groups .

Result of Action

The primary result of this compound’s action is the formation of a hydrophobic coating on the surface to which it is applied . This can result in superhydrophobicity with a high contact angle of 160-170° for certain surfaces, such as vessel hulls and marine systems . It may also be used to stabilize the porosity for a colorimetric sensor for immediate color changes, which finds potential application in the detection of toxic gases .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the hydrolytic condensation of the compound proceeds slowly due to spatial hindrances created by bulky nonpolar octyl groups . Furthermore, the compound’s effectiveness as a surface treatment agent can be influenced by the properties of the surface to which it is applied, including its material composition and physical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethoxycaprylylsilane can be synthesized through the hydrosilylation of 1-octene with triethoxysilane in the presence of a platinum catalyst . The reaction typically involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the 1-octene, resulting in the formation of the triethoxycaprylylsilane.

Industrial Production Methods: In industrial settings, the synthesis of triethoxycaprylylsilane is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction is usually conducted at elevated temperatures and pressures to facilitate the hydrosilylation process. The use of a platinum catalyst is crucial for the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Triethoxycaprylylsilane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The Si-O bond in triethoxycaprylylsilane can be readily hydrolyzed in the presence of moisture, making this compound highly reactive .

Common Reagents and Conditions:

    Hydrolysis: In the presence of water or moisture, triethoxycaprylylsilane hydrolyzes to form silanols and ethanol.

    Oxidation: Triethoxycaprylylsilane can undergo oxidation reactions, especially when exposed to oxidative agents.

    Substitution: The ethoxy groups in triethoxycaprylylsilane can be substituted with other functional groups under appropriate conditions.

Major Products Formed:

    Hydrolysis: Silanols and ethanol.

    Oxidation: Oxidized silane derivatives.

    Substitution: Various substituted silane compounds depending on the reagents used.

Scientific Research Applications

Triethoxycaprylylsilane has a wide range of applications in scientific research and industry:

Chemistry:

  • Used as a surface modifier to enhance the properties of pigments and fillers in various formulations.
  • Acts as a coupling agent to improve the adhesion between inorganic materials and organic polymers.

Biology and Medicine:

Industry:

  • Utilized in the production of high-performance coatings and adhesives.
  • Applied in the manufacturing of silicone-based materials for various industrial applications.

Comparison with Similar Compounds

Triethoxycaprylylsilane is unique among alkoxyl alkyl silanes due to its specific structure and reactivity. Similar compounds include:

  • Bis stearoxydimethylsilane
  • Stearoxytrimethylsilane
  • Trimethoxycaprylylsilane

These compounds share similar properties but differ in their specific alkyl and alkoxy groups, which can influence their reactivity and applications .

Properties

IUPAC Name

triethoxy(octyl)silane
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InChI

InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13-14-18(15-6-2,16-7-3)17-8-4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSRJTTSHWYDFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H32O3Si
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Related CAS

156327-81-0
Record name Silane, triethoxyoctyl-, homopolymer
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DSSTOX Substance ID

DTXSID2029246
Record name Triethoxyoctylsilane
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Molecular Weight

276.49 g/mol
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Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Silane, triethoxyoctyl-
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CAS No.

2943-75-1
Record name Octyltriethoxysilane
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Record name Triethoxycaprylylsilane
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Record name Triethoxycaprylylsilane
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Record name n-Octyltriethoxysilane
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Record name Silane, triethoxyoctyl-
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Record name Triethoxyoctylsilane
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Record name TRIETHOXYCAPRYLYLSILANE
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Synthesis routes and methods I

Procedure details

224 mg Of octene-1, 329 mg of triethoxysilane, and 400 mg of toluene were placed in a glass reaction tube. Next, 0.001 ml of a toluene solution of a 0-valent platinum complex of divinyltetramethyldisiloxane (platinum content: 0.4 wt %) was added to this mixture. The reaction tube was sealed with Teflon tape and heated for 30 minutes in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of octene-1 was 0.5% and n-octyltriethoxysilane was produced at a yield of 0.4%.
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
329 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Synthesis routes and methods II

Procedure details

224 mg Of octene-1, 328 mg of triethoxysilane, and 56 mg of toluene were placed in a glass reaction tube and 4 mg of methyltriacetoxysilane were added. Then, 0.001 ml of a toluene solution of a 0-valent platinum complex of divinyltetramethylsiloxane (platinum content: 0.4 wt %) was added to this mixture. The reaction tube was sealed with Teflon tape and heated for 30 minutes in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of octene-1 was 97.6% and n-octyltriethoxysilane was produced at a yield of 91%.
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
4 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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[Compound]
Name
divinyltetramethylsiloxane
Quantity
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Reaction Step Four
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0.001 mL
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

224 mg Of octene-1, 328 mg of triethoxysilane and 56 mg of toluene were placed in a glass reaction tube and 0.002 ml of acetic acid was then added. Then, 0.001 ml of an isopropyl alcohol solution of chloroplatinic acid (platinum content: 0.39%) was added to this mixture. The reaction tube was sealed with Teflon tape and heated for 30 minutes in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of octene-1 was 96.6% and n-octyltriethoxysilane was produced at a yield of 92%.
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
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0.002 mL
Type
reactant
Reaction Step One
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Name
Teflon
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Synthesis routes and methods IV

Procedure details

224 mg Of octene-1, 328 mg of triethoxysilane and 56 mg of toluene were placed in a glass reaction tube and 8 mg of benzoic acid added. Then, 0.001 ml of an isopropyl alcohol solution of chloroplatinic acid (platinum content: 0.39%) was added to this mixture. The reaction tube was sealed with Teflon tape and heated for 30 minutes in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of octene-1 was 97.5% and n-octyltriethoxysilane was produced at a yield of 91%.
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
reactant
Reaction Step One
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Name
Teflon
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethoxyoctylsilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Triethoxyoctylsilane
Customer
Q & A

A: n-Octyltriethoxysilane interacts primarily with hydroxyl groups (-OH) present on surfaces like silica, metal oxides, and even cellulose. [, , , ] This interaction occurs through a hydrolysis and condensation reaction, forming strong covalent Si-O-Si bonds. This process, often termed "silanization", renders the surface hydrophobic by replacing the polar -OH groups with non-polar octyl chains. [, , , , ]

  • Increased hydrophobicity: [, , , , , ] Water repellency, reduced water uptake, improved stability in humid environments.
  • Improved dispersion: [, , ] Enhanced distribution of nanoparticles in polymer matrices, leading to improved mechanical properties.
  • Modified surface energy: [, , ] Altered adhesion properties, impacting applications like antifouling coatings.

A:

  • Spectroscopic Data:
    • FTIR: Characteristic peaks for Si-O-Si, Si-C, C-H bonds can be observed. [, , , , ]
    • NMR (13C and 29Si): Provides information about the chemical environment of carbon and silicon atoms in the molecule. [, ]

ANone: n-Octyltriethoxysilane demonstrates good compatibility with various materials, including:

  • Polymers: Polypropylene, polylactic acid, polyvinylidene fluoride, polydimethylsiloxane. [, , , ]
  • Inorganic materials: Silica, titanium dioxide, zinc oxide, barium titanate, zirconia. [, , , , ]
  • Natural fibers: Cotton, wood. [, ]
  • Hydrolytically stable: Forms stable Si-O-Si bonds upon hydrolysis and condensation. [, , , , ]
  • Thermally stable: Can withstand high temperatures, depending on the application. [, , , ]
  • UV stability: Can be affected by UV exposure, but strategies like incorporating UV absorbers can enhance stability. [, , ]
  • Waterproofing agent: For construction materials, textiles. [, , , , , ]
  • Anti-fouling coatings: For marine applications, preventing biofouling on surfaces. [, , ]
  • Nanocomposite filler treatment: Improves dispersion and properties of nanocomposites. [, , , , ]
  • Support modification: Used to functionalize support materials, improving the dispersion and stability of catalytic nanoparticles. []
  • Hydrophobic environments: Can be used to create hydrophobic environments in catalytic systems, impacting reaction selectivity. []

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